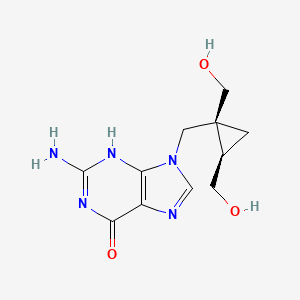

Eprociclovir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'éprociclovir est un nouvel analogue de l'aciclovir, connu pour ses puissantes propriétés antivirales. Il est particulièrement efficace contre les herpèsvirus, notamment le virus de l'herpès simplex et le virus varicelle-zona. L'éprociclovir s'est montré prometteur dans des études in vitro et in vivo, ce qui en fait un candidat précieux pour les thérapies antivirales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'éprociclovir est synthétisé par une série de réactions chimiques à partir de dérivés de la guanine. Les étapes clés impliquent la protection des groupes fonctionnels, l'alkylation sélective et la déprotection subséquente. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle d'éprociclovir implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques. Le produit final est souvent formulé en diverses formes posologiques, notamment des comprimés et des crèmes topiques .

Analyse Des Réactions Chimiques

Types de réactions : L'éprociclovir subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'éprociclovir peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule d'éprociclovir.

Substitution : L'éprociclovir peut participer à des réactions de substitution nucléophile, notamment au niveau de la base guanine

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les thiols et les amines sont couramment utilisés

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent diverses formes oxydées et réduites de l'éprociclovir, ainsi que des dérivés substitués qui peuvent avoir des propriétés pharmacologiques différentes .

4. Applications de la recherche scientifique

L'éprociclovir a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues de nucléosides et leur comportement chimique.

Biologie : Étudié pour ses propriétés antivirales contre une variété d'herpèsvirus.

Médecine : Exploré comme un traitement potentiel des infections à herpèsvirus, notamment l'herpès simplex et la varicelle-zona.

Industrie : Utilisé dans le développement de médicaments et de formulations antiviraux

5. Mécanisme d'action

L'éprociclovir exerce ses effets antiviraux en inhibant l'ADN polymérase virale. Il est phosphorylé par la thymidine kinase virale pour former le monophosphate d'éprociclovir, qui est ensuite converti en formes diphosphate et triphosphate par des enzymes cellulaires. Le triphosphate d'éprociclovir entre en compétition avec le triphosphate de désoxyguanosine pour son incorporation dans l'ADN viral, ce qui conduit à la terminaison de la chaîne et à l'inhibition de la réplication virale .

Composés similaires :

Aciclovir : Le composé parent de l'éprociclovir, également un agent antiviral.

Valaciclovir : Un promédicament de l'aciclovir avec une meilleure biodisponibilité.

Ganciclovir : Un autre analogue de nucléoside ayant une activité contre le cytomégalovirus .

Unicité : L'éprociclovir est unique par sa puissance accrue et son spectre d'activité plus large contre les herpèsvirus par rapport à l'aciclovir. Ses propriétés pharmacocinétiques améliorées en font un candidat prometteur pour un développement futur dans les thérapies antivirales .

Applications De Recherche Scientifique

Eprociclovir has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical behavior.

Biology: Investigated for its antiviral properties against a variety of herpesviruses.

Medicine: Explored as a potential treatment for herpesvirus infections, including herpes simplex and varicella-zoster.

Industry: Utilized in the development of antiviral drugs and formulations

Mécanisme D'action

Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. It is phosphorylated by viral thymidine kinase to form this compound monophosphate, which is then converted to the diphosphate and triphosphate forms by cellular enzymes. This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparaison Avec Des Composés Similaires

Acyclovir: The parent compound of Eprociclovir, also an antiviral agent.

Valaciclovir: A prodrug of acyclovir with improved bioavailability.

Ganciclovir: Another nucleoside analog with activity against cytomegalovirus .

Uniqueness: this compound is unique in its enhanced potency and broader spectrum of activity against herpesviruses compared to acyclovir. Its improved pharmacokinetic properties make it a promising candidate for further development in antiviral therapies .

Propriétés

Numéro CAS |

145512-85-2 |

|---|---|

Formule moléculaire |

C11H15N5O3 |

Poids moléculaire |

265.27 g/mol |

Nom IUPAC |

2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |

Clé InChI |

JLYSZBQNRJVPEP-KGFZYKRKSA-N |

SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

SMILES isomérique |

C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

SMILES canonique |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.